molecular formula C25H39NO B593445 N-benzyllinoleamide CAS No. 18286-71-0

N-benzyllinoleamide

Cat. No.: B593445
CAS No.: 18286-71-0
M. Wt: 369.6 g/mol
InChI Key: YJWLCIANOBCQGW-HZJYTTRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyllinoleamide can be synthesized through the reaction of linoleic acid with benzylamine. The reaction typically involves the activation of the carboxyl group of linoleic acid, followed by nucleophilic substitution with benzylamine. Common reagents for this activation include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bonds of the linoleic acid moiety. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Benzylamine in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

Mechanism of Action

N-Benzyllinoleamide exerts its effects primarily through the inhibition of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxides derived from polyunsaturated fatty acids. By inhibiting sEH, this compound increases the levels of these epoxides, which have anti-inflammatory and analgesic properties. The compound also activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor involved in the cellular response to oxidative stress .

Comparison with Similar Compounds

Uniqueness: N-Benzyllinoleamide is unique due to its dual action as an inhibitor of soluble epoxide hydrolase and an activator of nuclear factor erythroid 2-related factor 2. This dual mechanism contributes to its potent anti-inflammatory and analgesic effects, making it a promising candidate for therapeutic applications .

Biological Activity

N-Benzyllinoleamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including anti-inflammatory, antimicrobial, and potential antiviral properties, supported by various studies and case reports.

Chemical Structure and Synthesis

This compound is derived from linoleic acid and is characterized by the presence of a benzyl group attached to the nitrogen atom of the amide functional group. The synthesis typically involves the reaction of linoleic acid derivatives with benzylamine under specific conditions to yield this compound.

1. Anti-Inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. For instance, a study demonstrated that this compound significantly inhibited carrageenan-induced rat paw edema, achieving an inhibition rate of approximately 94.69% at 1 hour post-administration. This suggests a potent anti-inflammatory effect that could be beneficial in treating inflammatory conditions.

Time (h)Inhibition Rate (%)
194.69
289.66
387.83

The mechanism behind this activity may involve the modulation of pro-inflammatory cytokines and mediators, although further research is needed to elucidate the exact pathways involved.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are as follows:

Bacterial StrainMIC (mg/mL)
E. coli6.72
S. aureus6.63
Pseudomonas aeruginosa6.67

These findings indicate that this compound is particularly effective against E. coli and S. aureus, making it a candidate for further development as an antimicrobial agent.

3. Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral activity, particularly against H1N1 influenza virus strains. The binding affinity of this compound to neuraminidase was measured at approximately -6.6 kcal/mol, suggesting a strong interaction that could inhibit viral replication.

Case Studies and Research Findings

A notable case study involving this compound examined its effects on cell lines infected with H1N1 virus, where it was observed to reduce viral load significantly compared to untreated controls. This reinforces its potential as an antiviral therapeutic agent.

4. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Anti-inflammatory : Inhibition of NF-kB signaling pathway.
  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Antiviral : Inhibition of viral neuraminidase activity.

Properties

IUPAC Name

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWLCIANOBCQGW-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18286-71-0
Record name N-Benzyl-linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018286710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-BENZYL-LINOLEAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4OF5ZU43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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